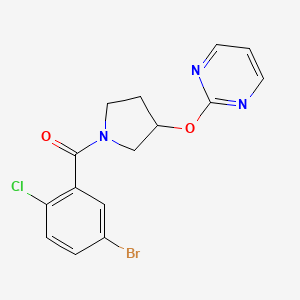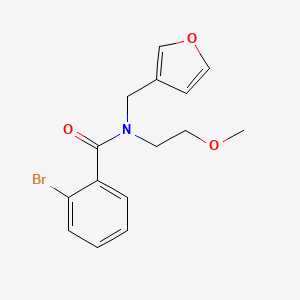
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. This involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving "N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide" .Mécanisme D'action
Target of Action
It has been found to exhibit significant antitubercular activity . This suggests that it may target proteins or enzymes essential for the survival and proliferation of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Mode of Action
The observed antitubercular activity can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its target through electronic interactions, possibly disrupting the normal function of the target protein or enzyme.
Result of Action
Its antitubercular activity suggests that it may inhibit the growth ofMycobacterium tuberculosis, potentially leading to the death of these bacteria .
Avantages Et Limitations Des Expériences En Laboratoire
CTB has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. CTB is also stable and can be stored for long periods without degradation. However, CTB has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. CTB also has a short half-life, which can limit its efficacy in some experiments.
Orientations Futures
There are several future directions for the study of CTB. In cancer research, CTB can be further studied for its potential as a chemotherapeutic agent. The combination of CTB with other anticancer drugs can also be explored. In inflammation, CTB can be studied for its potential as a treatment for autoimmune diseases. In neurodegenerative disorders, CTB can be further studied for its potential as a treatment for Alzheimer's disease and Parkinson's disease. The development of CTB analogs with improved solubility and half-life can also be explored.
Méthodes De Synthèse
The synthesis of CTB involves the reaction of 4-chlorobenzenesulfonyl chloride with thiosemicarbazide to form 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine. The resulting compound is then reacted with 2-fluorobenzoyl chloride to yield CTB. The synthesis of CTB has been reported in several research articles, and the purity and yield of the compound have been optimized.
Applications De Recherche Scientifique
CTB has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, CTB has been shown to inhibit the proliferation of cancer cells and induce apoptosis. CTB has also been reported to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In neurodegenerative disorders, CTB has been studied for its neuroprotective effects and its ability to enhance memory and learning.
Propriétés
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3OS/c16-10-7-5-9(6-8-10)14-19-20-15(22-14)18-13(21)11-3-1-2-4-12(11)17/h1-8H,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLSLUBOLLWKBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[3-(Difluoromethyl)-1-methylpyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2791955.png)

![8-cyclopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2791957.png)
methanone](/img/structure/B2791958.png)
![2-methyl-4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2791961.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2791965.png)
![3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2791967.png)
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2791969.png)


